molecular formula C18H23N3O2S B2536149 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1448028-31-6

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2536149
CAS RN: 1448028-31-6
M. Wt: 345.46
InChI Key: PMTYWVMQHTYXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . The structure also includes a pyrazole ring, which is a type of aromatic organic compound . The cyclopropyl group is a three-membered ring structure, which can contribute to the stability of the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are generally soluble in organic solvents and have relatively high melting points .

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives, aiming to identify potent and selective inhibitors of cyclooxygenase-2 (COX-2). The research led to the identification of celecoxib, a phase III clinical trial candidate for rheumatoid arthritis and osteoarthritis treatment, highlighting the compound's potential in developing COX-2 inhibitors (T. Penning et al., 1997).

Selectivity and Multifunctional Agents

Another study explored the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines. The research found that such modifications could lead to the design of selective 5-HT7 receptor ligands or multifunctional agents, offering potential in treating complex diseases. This demonstrates the compound's versatility in drug design for CNS disorders (V. Canale et al., 2016).

Anticancer Properties

Research into pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, a novel class of heterocyclic compounds, revealed broad biological activity, including anticancer properties. The study found that these compounds exhibited cytotoxic and proapoptotic activity against cancer cell lines, indicating their potential as new anticancer drugs after optimization (Mateusz Kciuk et al., 2022).

Antibacterial Activities

A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents resulted in the identification of compounds with high activities. This highlights the compound's role in developing new antibacterial agents (M. E. Azab et al., 2013).

Inhibition of Carbonic Anhydrase and Acetylcholinesterase

Another research effort synthesized polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes and acetylcholinesterase. This study underscores the compound's potential in targeting multiple enzymes, suggesting its utility in designing drugs for various therapeutic applications (K. Kucukoglu et al., 2016).

Safety and Hazards

Sulfonamides can cause allergic reactions in some individuals. They should be handled with care and appropriate safety measures should be taken .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-21-18(14-6-7-14)11-16(20-21)12-19-24(22,23)17-9-8-13-4-2-3-5-15(13)10-17/h8-11,14,19H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTYWVMQHTYXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.